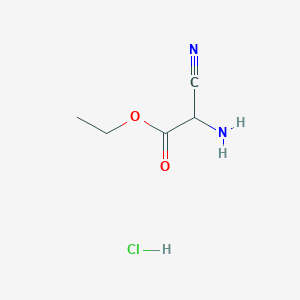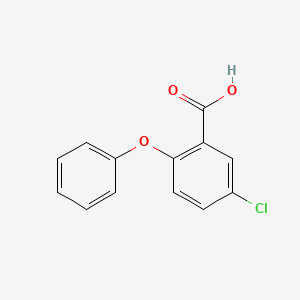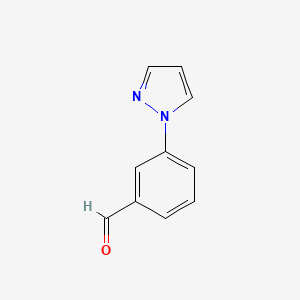
3-(1h-Pyrazol-1-yl)benzaldehyde
Vue d'ensemble
Description
3-(1H-Pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O. It is a yellow solid with a molecular weight of 172.18 g/mol . This compound is often used in organic synthesis and medicinal chemistry as a building block for the synthesis of various biologically active molecules .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-(1H-Pyrazol-1-yl)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been widely used due to their efficiency and versatility in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrazol-1-yl)benzaldehyde can be represented by the InChI code: 1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H . This indicates that the compound consists of a benzaldehyde group attached to a pyrazolyl group.Physical And Chemical Properties Analysis
3-(1H-Pyrazol-1-yl)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 315.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 51.4±0.5 cm3 and a polar surface area of 35 Å2 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
3-(1H-Pyrazol-1-yl)benzaldehyde serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been used in the development of dihydropyrano[2,3-c]pyrazole derivatives via a green and environmentally benign method. These derivatives exhibit a range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The synthesis process utilizes L-cysteine as a catalyst in aqueous ethanol, highlighting an eco-friendly approach to producing these compounds with high yields (Sikandar et al., 2020).
Medicinal Chemistry
In medicinal chemistry, 3-(1H-Pyrazol-1-yl)benzaldehyde has been integrated into the synthesis of novel benzimidazole-pyrazoline hybrid molecules, showing promising anti-diabetic activity. These hybrids were synthesized through a multi-step reaction involving chalcones and hydrazine hydrate, followed by coupling with 2-chloromethyl-1H-benzimidazole. The compounds exhibited significant α-glucosidase inhibition activity, with some showing better efficacy than the reference drug, acarbose. This underscores the compound's potential in generating new therapeutic agents for diabetes management (Ibraheem et al., 2020).
Synthesis of Heterocycles
Additionally, 3-(1H-Pyrazol-1-yl)benzaldehyde has been utilized in the synthesis of hydrazone derivatives containing pyrazole rings. These derivatives were prepared under microwave irradiation and showed moderate fungicidal activity, indicating its usefulness in generating compounds with potential agricultural applications (Yang, 2008).
Catalysis
In the realm of catalysis, a study demonstrated the ultra-fast, selective, and eco-friendly synthesis of benzaldehyde from styrene using a C-scorpionate Cu(II) complex. This process highlights the role of 3-(1H-Pyrazol-1-yl) derivatives in facilitating efficient catalyst systems for organic synthesis, particularly in the production of benzaldehyde, a valuable industrial chemical (Duarte et al., 2018).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
Propriétés
IUPAC Name |
3-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFXXJOWQSOGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428297 | |
| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Pyrazol-1-yl)benzaldehyde | |
CAS RN |
852227-92-0 | |
| Record name | 3-(1H-Pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1h-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

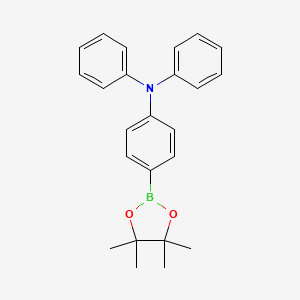
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)


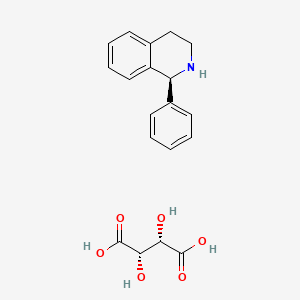
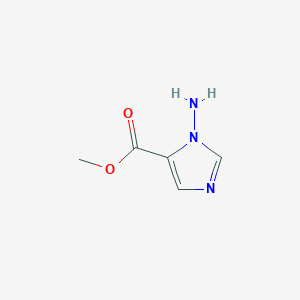
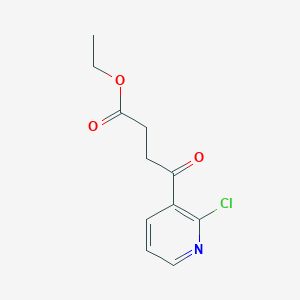
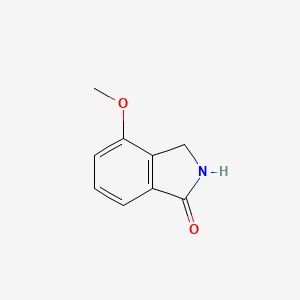
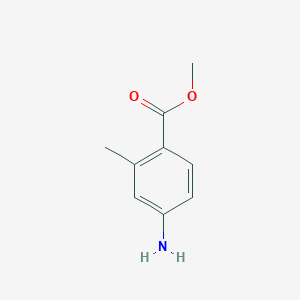
![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)
